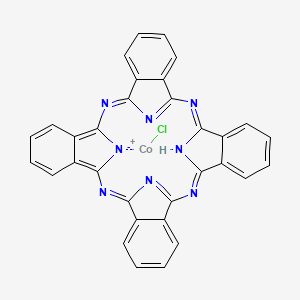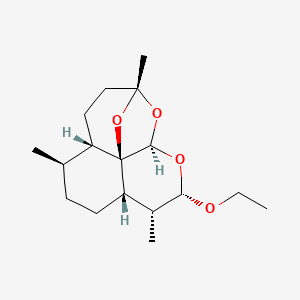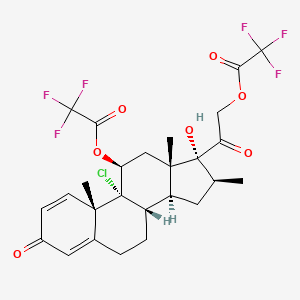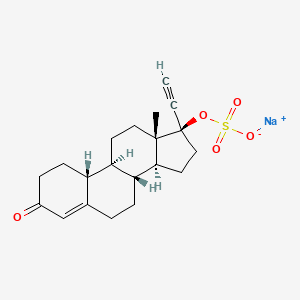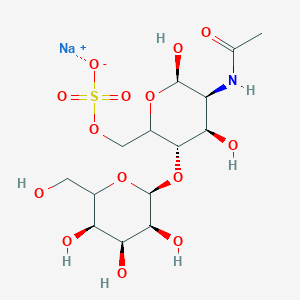
N-Acetyllactosamine 6-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyllactosamine 6-Sulfate Sodium Salt is an organic salt composed of N-acetyllactosamine 6-sulfate and sodium ions. It is commonly used in biochemical research, particularly in the study of glycoprotein interactions and signal transduction. This compound serves as a model for sugar chain modifications and is utilized to investigate cell-to-cell interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyllactosamine 6-Sulfate Sodium Salt typically involves the introduction of a sulfate group into the N-acetyllactosamine molecule, followed by a reaction with sodium hydroxide to form the sodium salt. The synthetic route can be summarized as follows:
Sulfation: N-Acetyllactosamine is treated with a sulfating agent, such as sulfur trioxide-pyridine complex, under controlled conditions to introduce the sulfate group at the 6-position.
Neutralization: The resulting N-Acetyllactosamine 6-sulfate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of N-Acetyllactosamine are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyllactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield N-Acetyllactosamine and sulfuric acid.
Common Reagents and Conditions
Sulfating Agents: Sulfur trioxide-pyridine complex is commonly used for sulfation.
Neutralizing Agents: Sodium hydroxide is used for neutralization.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of N-Acetyllactosamine can be formed.
Hydrolysis Products: N-Acetyllactosamine and sulfuric acid are the primary products of hydrolysis.
Scientific Research Applications
N-Acetyllactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Biochemistry: It is used to study glycoprotein interactions and signal transduction pathways.
Mechanism of Action
N-Acetyllactosamine 6-Sulfate Sodium Salt exerts its effects by interacting with specific molecular targets and pathways:
Glycoprotein Interactions: The compound binds to glycoproteins, influencing their structure and function.
Signal Transduction: It modulates signal transduction pathways by affecting glycoprotein-mediated signaling.
Enzyme Substrate: The compound acts as a substrate for enzymes such as fucosyltransferases and sialyltransferases, facilitating the study of these enzymes’ activities.
Comparison with Similar Compounds
Similar Compounds
N-Acetyllactosamine: A precursor to N-Acetyllactosamine 6-Sulfate Sodium Salt, lacking the sulfate group.
N-Acetylglucosamine 6-Sulfate: Similar in structure but differs in the sugar moiety.
Keratan Sulfate: A larger glycosaminoglycan containing N-Acetyllactosamine 6-Sulfate units.
Uniqueness
This compound is unique due to its specific sulfation at the 6-position, which imparts distinct biochemical properties. This modification enhances its utility in studying glycoprotein interactions and signal transduction, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYWGBGWQCPKW-NVKSKNAHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
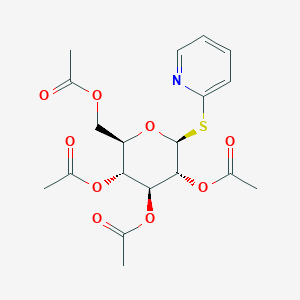
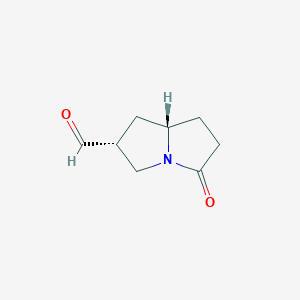

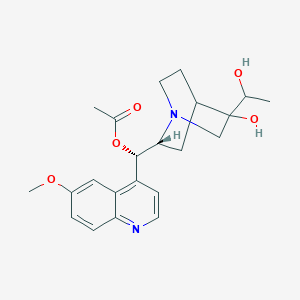
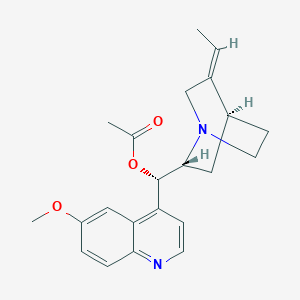
![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
